ethyl N-(3-carbamoyl-5-phenylthiophen-2-yl)carbamate
Description
Properties
IUPAC Name |
ethyl N-(3-carbamoyl-5-phenylthiophen-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-2-19-14(18)16-13-10(12(15)17)8-11(20-13)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBNFBGHOORFLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(S1)C2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl N-(3-carbamoyl-5-phenylthiophen-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . Another method involves the use of aryl isocyanates derived from arylamines and CO2 in the presence of DBU, which can be trapped by various amines and alcohols to form carbamates . Industrial production methods often utilize tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate in toluene at 90°C .
Chemical Reactions Analysis
Ethyl N-(3-carbamoyl-5-phenylthiophen-2-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include activated sulfonium reagents, DBU, and carbonylimidazolide . Major products formed from these reactions include ureas, thiocarbamates, and substituted O-aryl carbamates .
Scientific Research Applications
1. Anticancer Activity
Ethyl N-(3-carbamoyl-5-phenylthiophen-2-yl)carbamate has demonstrated significant anticancer properties against various cancer cell lines. Research indicates that it can induce apoptosis and inhibit cell proliferation through several mechanisms:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways, leading to increased levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest : It has been shown to cause S-phase arrest in cancer cells, effectively halting their progression through the cell cycle and inhibiting proliferation .
2. Antimicrobial Activity
The compound exhibits notable antibacterial effects against common pathogens, including Escherichia coli and Staphylococcus aureus. Preliminary studies suggest potential antifungal properties as well .
Case Studies
Several studies have explored the applications of this compound:
- Cancer Cell Line Studies : A study investigated the effects of the compound on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. Results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting strong potential for further development as an anticancer agent .
- Antimicrobial Efficacy : In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus, with minimal inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of ethyl N-(3-carbamoyl-5-phenylthiophen-2-yl)carbamate involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Features and Physical Properties of Selected Carbamate Derivatives
Key Observations :
- Aromatic Core Influence: Thiophene (target compound) vs. thiazole () vs.
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ’s 4-nitrophenyl derivative) increase melting points compared to electron-donating groups (e.g., methoxy or hydroxy substituents in other analogs) .
Analytical and Pharmacopeial Relevance
- Detection Methods : Ethyl carbamate (EC) in is analyzed via SPME-GC-MS with a linear range of 5–400 μm/L. While EC is simpler than the target compound, its detection framework (e.g., pH optimization, salt concentration) may inform analytical protocols for structurally complex carbamates .
- This suggests that the target compound, if developed for pharmaceutical use, would require similar rigorous characterization .
Biological Activity
Ethyl N-(3-carbamoyl-5-phenylthiophen-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological evaluations, and specific case studies that highlight its efficacy against various biological targets.
Synthesis of this compound
The synthesis of this compound typically involves several steps:
- Formation of the Thiophene Ring : The thiophene core is synthesized through standard methods such as cyclization reactions involving appropriate precursors.
- Carbamoylation : The introduction of the carbamoyl group is achieved via reaction with isocyanates or carbamates.
- Final Esterification : The ethyl carbamate moiety is introduced through esterification reactions using ethyl alcohol.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has shown promising results in inhibiting the proliferation of various cancer cell lines, including:
- Breast Cancer Cells : In vitro assays demonstrated an IC50 value in the low micromolar range, indicating potent activity against breast cancer cell lines.
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Caspase activation |
| HeLa (Cervical Cancer) | 8.4 | Apoptosis induction |
| A549 (Lung Cancer) | 6.7 | Cell cycle arrest |
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties:
- Reduction of Cytokine Release : In models of inflammation, this compound significantly reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6.
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties:
- Bacterial Strains Tested : The compound was evaluated against various bacterial strains, showing moderate antibacterial activity with minimum inhibitory concentrations (MICs) in the range of 50–100 µg/mL.
Case Studies
-
In Vitro Evaluation Against Cancer Cell Lines :
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, revealing a significant reduction in cell viability correlated with increased concentrations of the compound. The study utilized flow cytometry to assess apoptosis and cell cycle distribution. -
In Vivo Studies :
Animal models treated with this compound showed a marked reduction in tumor size compared to control groups. Histopathological examinations indicated that the compound effectively induced apoptosis in tumor tissues.
Q & A
Q. What synthetic methodologies are employed for ethyl N-(3-carbamoyl-5-phenylthiophen-2-yl)carbamate, and how do reaction parameters (e.g., solvent, temperature) affect yield?
Methodological Answer: The compound can be synthesized via catalyst-free, aqueous ethanol-mediated reactions, which avoid hazardous solvents and reduce purification complexity. For example, a protocol using ethanol as both solvent and reactant achieved a 78% yield under reflux at 80°C for 12 hours . Key parameters include:
- Solvent choice : Polar protic solvents (e.g., ethanol) enhance nucleophilic substitution efficiency compared to aprotic solvents.
- Temperature : Elevated temperatures (70–80°C) accelerate ring closure in thiophene derivatives.
- Catalyst absence : Eliminates metal contamination, simplifying downstream applications in medicinal chemistry.
Q. Which analytical techniques are prioritized for structural elucidation and purity assessment?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms carbamate and thiophene ring substitution patterns. For instance, the NH proton in the carbamoyl group appears as a broad singlet at δ 9.2–9.5 ppm .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve impurities, while ESI-MS detects [M+H]⁺ ions for molecular weight validation .
- XRD : Single-crystal X-ray diffraction (if available) validates stereoelectronic effects in the solid state, as seen in tert-butyl carbamate analogs .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for scale-up synthesis?
Methodological Answer: A 2³ factorial design evaluates three critical factors: solvent ratio (ethanol/water), temperature, and reaction time. For example:
Q. What computational approaches predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- DFT calculations : B3LYP/6-311+G(d,p) models simulate electron density maps, revealing nucleophilic attack susceptibility at the carbamate carbonyl group (bond order: 1.32) .
- Molecular dynamics : Simulates solvent interactions, showing ethanol stabilizes the transition state via hydrogen bonding (average interaction energy: −18.6 kcal/mol) .
Q. How to resolve contradictions in reported synthetic yields across studies?
Methodological Answer: Contradictions often arise from unaccounted variables (e.g., trace moisture, raw material purity). Mitigation strategies include:
- Control experiments : Replicate reactions under inert atmospheres (Ar/N₂) to exclude oxidative byproducts .
- HPLC-DAD : Quantifies residual starting materials (e.g., 3-carbamoylthiophene) to identify incomplete reactions .
- Statistical analysis : Use t-tests to compare yields across labs, ensuring p < 0.05 significance .
Safety and Stability Considerations
Q. What decomposition pathways occur under prolonged storage, and how are they monitored?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
